(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol
Description
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol is a pyridine derivative featuring a phenylmethanol backbone substituted with a 5-amino-4-methylpyridin-2-yl group. The amino group at the 5-position and methyl group at the 4-position on the pyridine ring contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[3-(5-amino-4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O/c1-9-5-13(15-7-12(9)14)11-4-2-3-10(6-11)8-16/h2-7,16H,8,14H2,1H3 |
InChI Key |
GFPIXYRPVCCBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce a nitro group, followed by reduction to form the amino group. The resulting 5-amino-4-methylpyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of benzyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino group can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)aldehyde or (3-(5-Amino-4-methylpyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Research Implications
- Biological Activity: Amino and methyl groups in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors), unlike chloro or sulfonyl groups in analogues .
- Optical Applications: MSPPP’s fluorescence properties suggest that the target compound’s amino group could be tuned for sensor or optoelectronic applications, though its quantum yield may differ .
Biological Activity
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant data and case studies.
Chemical Structure and Properties
The compound features:
- A phenyl ring connected to a methanol group .
- An amino group on a pyridine moiety , which enhances its ability to form hydrogen bonds.
These structural characteristics suggest that the compound may interact with various biological targets, making it a candidate for therapeutic applications.
Antibacterial Activity
Studies have indicated that this compound exhibits significant antibacterial properties. It has been evaluated against several Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | 21 |
| Escherichia coli | 8.33 µM | 20 |
| Pseudomonas aeruginosa | 13.40 µM | 18 |
| Enterococcus faecalis | 11.29 µM | 19 |
These results indicate that the compound has comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Candida albicans | 16.69 µM | 24 |
| Fusarium oxysporum | 56.74 µM | 22 |
The antifungal activity highlights the compound's versatility in combating both bacterial and fungal pathogens .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer cells).
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects of the compound on MCF-7 cells, it was found that treatment with varying concentrations led to:
- A significant reduction in cell viability, with an IC50 value indicating effective inhibition.
- Induction of apoptosis, as evidenced by increased lactate dehydrogenase (LDH) activity and cell cycle arrest in the S phase.
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate key biochemical pathways associated with microbial resistance and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
